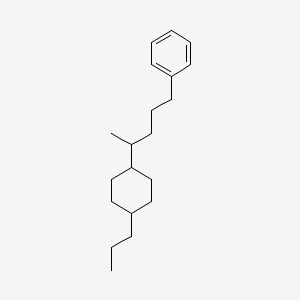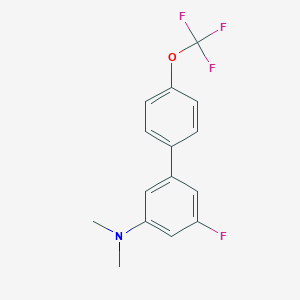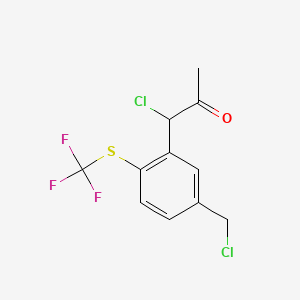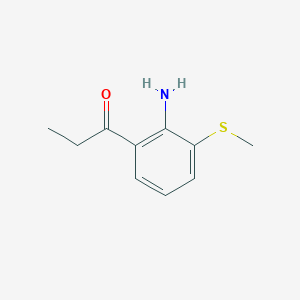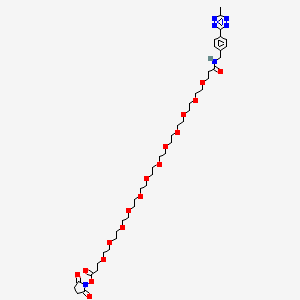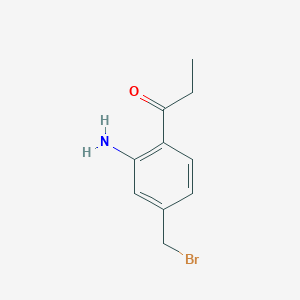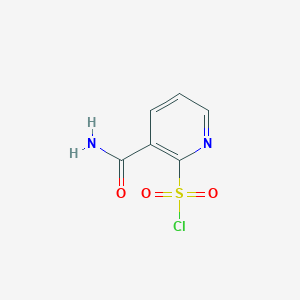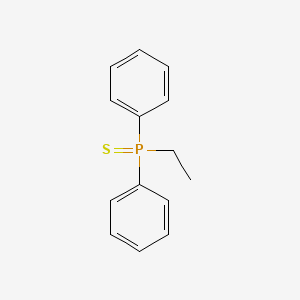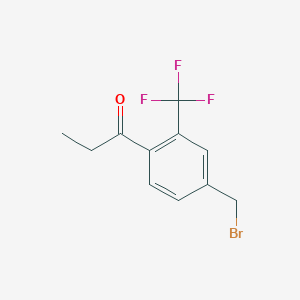
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3O It is a derivative of phenylpropanone, characterized by the presence of bromomethyl and trifluoromethyl groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 4-methyl-2-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the phenyl ring. This unique arrangement can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H10BrF3O |
|---|---|
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3O/c1-2-10(16)8-4-3-7(6-12)5-9(8)11(13,14)15/h3-5H,2,6H2,1H3 |
Clave InChI |
IFIIOGLTRBKWIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


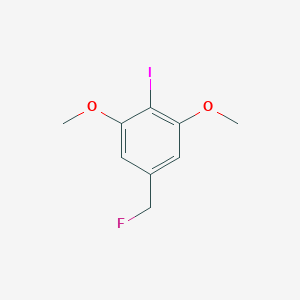

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
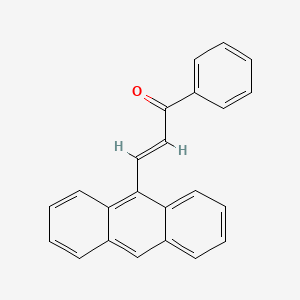
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
